N',N''-Diacetylspermine

Description

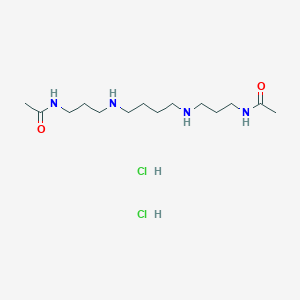

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-[3-[4-(3-acetamidopropylamino)butylamino]propyl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N4O2.2ClH/c1-13(19)17-11-5-9-15-7-3-4-8-16-10-6-12-18-14(2)20;;/h15-16H,3-12H2,1-2H3,(H,17,19)(H,18,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNXERHVLXYXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCCNCCCNC(=O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20999129 | |

| Record name | N,N'-[Butane-1,4-diylbis(azanediylpropane-3,1-diyl)]diethanimidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77928-71-3 | |

| Record name | N',N''-Diacetylspermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077928713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-[Butane-1,4-diylbis(azanediylpropane-3,1-diyl)]diethanimidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N1,n12 Diacetylspermine Metabolism and Regulation

Biosynthetic Pathways and Precursors

The biosynthesis of N1,N12-Diacetylspermine is part of the broader polyamine metabolic pathway, which involves several key enzymes and precursors.

Spermidine (B129725)/Spermine (B22157) N1-Acetyltransferase (SAT1/SSAT) Activity and Regulation

Spermidine/spermine N1-acetyltransferase (SAT1, also known as SSAT) is a crucial enzyme in polyamine metabolism, catalyzing the acetylation of spermidine and spermine nih.govphysiology.orgmybiosource.com. This acetylation step is pivotal for the formation of N1,N12-Diacetylspermine. SAT1 adds acetyl groups from acetyl-CoA to the N1 position of spermidine or spermine, forming N1-acetylspermidine and N1-acetylspermine, respectively physiology.orgphysiology.org. In some circumstances, SAT1 can further acetylate N1-acetylspermine to produce N1,N12-Diacetylspermine nih.govphysiology.orgphysiology.orgmdpi.com.

SAT1 is typically present at very low intracellular levels but is highly inducible nih.govphysiology.orgmybiosource.comphysiology.org. Its expression and activity are tightly regulated by intracellular polyamine concentrations, with increased polyamine levels leading to a significant induction of SAT1 activity and mRNA nih.govphysiology.orgphysiology.orgnih.gov. This regulation occurs at multiple levels, including transcription, mRNA processing, mRNA translation, and protein stabilization physiology.org. For instance, high polyamine concentrations or the presence of polyamine analogs can increase SAT1 transcription and translation while reducing its protein degradation and incorrect mRNA splicing, thereby reinforcing elevated SAT1 protein levels and activity physiology.org. This induction is a key mechanism for maintaining polyamine homeostasis and influencing cellular processes such as growth physiology.orgphysiology.org.

SAT1 activity has been linked to various cellular functions beyond polyamine metabolism, including lipid and carbohydrate metabolism, by influencing acetyl-CoA and ATP content physiology.orgphysiology.org. Its dysregulation is observed in numerous pathological conditions, including cancer, where its expression is often altered nih.govphysiology.orgfrontiersin.org. For example, in certain tumor cells, polyamine analogs can cause a significant increase in Sat1 gene expression physiology.org.

Spermine Oxidase (SMOX) Involvement

SMOX is a flavoenzyme found in both the nucleus and cytoplasm uniprot.orgnih.gov. Its expression is frequently upregulated in response to inflammation and infection, conditions often associated with an increased risk of cancer nih.govfrontiersin.orgnih.gov. Elevated SMOX expression has been observed in various malignant tumors, including lung, prostate, colon, stomach, and liver cancers, and is considered a poor prognostic indicator in many cases frontiersin.orgdntb.gov.ua. The reactive oxygen species (ROS) produced by SMOX activity, particularly H2O2, can cause oxidative damage to DNA and other biomolecules, linking SMOX to inflammation and carcinogenesis nih.govdntb.gov.uanih.gov.

Role of Ornithine Decarboxylase (ODC1) and Adenosylmethionine Decarboxylase 1 (AMD1) in Polyamine Flux

Ornithine decarboxylase 1 (ODC1) and Adenosylmethionine Decarboxylase 1 (AMD1) are rate-limiting enzymes in the de novo biosynthesis of polyamines, which are precursors to N1,N12-Diacetylspermine nih.govmdpi.combiorxiv.orgnih.govd-nb.info.

Ornithine Decarboxylase 1 (ODC1) : ODC1 catalyzes the first committed step in polyamine synthesis, converting ornithine into putrescine nih.govmdpi.comwikipedia.orguniprot.org. Putrescine is then a precursor for spermidine and subsequently spermine nih.govmdpi.comwikipedia.orgresearchgate.net. ODC1 activity is essential for cell growth and proliferation, as polyamines are crucial for DNA, RNA, and protein synthesis, and for stabilizing DNA structure wikipedia.org. ODC1 is often upregulated in various cancers and is a transcriptional target of oncogenes like MYC nih.govd-nb.infowikipedia.org. Its activity is regulated by polyamine antizymes (OAZs) and antizyme inhibitors (AZINs) nih.govd-nb.infomdpi.com.

Adenosylmethionine Decarboxylase 1 (AMD1) : AMD1 (also known as S-adenosylmethionine decarboxylase or AdoMetDC) is the second rate-limiting enzyme in polyamine biosynthesis nih.govnih.govwikipedia.org. It produces decarboxylated S-adenosylmethionine (dcAdoMet), which serves as the aminopropyl donor for the synthesis of spermidine from putrescine and spermine from spermidine nih.govmdpi.comd-nb.inforesearchgate.netwikipedia.org. AMD1 plays a crucial regulatory role in this pathway wikipedia.org. Its activity is regulated by various mechanisms, including endocrine effects on transcription, direct activation by putrescine, inhibition of mRNA translation by spermidine and spermine, and increased ubiquitylation and protein degradation when polyamine levels are elevated nih.gov. AMD1 is transcribed as an inactive pro-enzyme that undergoes autocatalytic cleavage to become active, a process promoted by putrescine mdpi.com. The mammalian target of rapamycin (B549165) complex 1 (mTORC1) can also regulate AMD1 levels by phosphorylating its pro-enzyme, extending its half-life and contributing to higher active enzyme levels, indicating an upregulation of polyamine metabolism during active growth mdpi.com.

Increased expression of ODC1 and AMD1 can lead to elevated polyamine flux, contributing to the production of diacetylspermine, even if total polyamine levels remain largely unaltered, as the increased flux may be balanced by increased acetylation and excretion biorxiv.orgnih.gov.

Catabolic Mechanisms of N1,N12-Diacetylspermine

The catabolism of N1,N12-Diacetylspermine is primarily mediated by polyamine oxidase (PAOX), also known as acetylpolyamine oxidase (APAO) nih.govphysiology.orgphysiology.org. N1,N12-Diacetylspermine, along with N1-acetylspermidine and N1-acetylspermine, are substrates for PAOX nih.govphysiology.orgphysiology.org. PAOX is a peroxisomal enzyme that catalyzes the oxidative deacetylation of these acetylated polyamines nih.govphysiology.org. This reaction cleaves the molecule, generating N-acetylaminopropanal and a smaller polyamine, effectively reversing the biosynthetic reactions physiology.orgnih.gov. For instance, N1,N12-Diacetylspermine can be oxidized by PAOX to produce N1-acetylspermidine and 3-acetylaminopropanal nih.govphysiology.orghmdb.cacaymanchem.com.

The catabolic pathway involving SAT1 and PAOX serves to prevent excessive intracellular polyamine accumulation nih.gov. While this pathway helps maintain polyamine homeostasis, the oxidative reactions catalyzed by PAOX (and SMOX) can generate reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2), which may lead to oxidative damage nih.govphysiology.org. N1,N12-Diacetylspermine itself has been shown to be a better substrate for polyamine oxidase than non-acetylated spermine, exhibiting lower Km and higher Vmax values caymanchem.com.

Homeostatic Control of N1,N12-Diacetylspermine Levels

The cellular levels of N1,N12-Diacetylspermine, like other polyamines, are under stringent homeostatic control physiology.orgphysiology.orgbiorxiv.org. This intricate regulation ensures that polyamine concentrations are maintained within a narrow physiological range, critical for normal cellular functions such as growth, differentiation, and survival biorxiv.orgphysiology.orgmdpi.com. The primary enzyme responsible for this control in the context of DiAcSpm is Spermidine/Spermine N1-Acetyltransferase (SAT1/SSAT) physiology.orgphysiology.orgnih.gov.

When intracellular polyamine levels are high, SAT1 is rapidly induced nih.govphysiology.orgphysiology.orgnih.gov. This induction promotes the acetylation of polyamines, including the formation of N1,N12-Diacetylspermine nih.govphysiology.org. Acetylated polyamines can then either be excreted from the cell or further catabolized by polyamine oxidase (PAOX) nih.govphysiology.orgphysiology.org. This dual mechanism of excretion and degradation acts as a negative feedback loop, reducing the intracellular polyamine pool and thus helping to restore homeostasis nih.govphysiology.orgphysiology.org. Conversely, when polyamine levels are low, SAT1 activity and mRNA expression decrease, reducing polyamine catabolism and promoting their retention nih.gov.

Metabolic Flux Studies and Isotope Tracing in N1,N12-Diacetylspermine Production

Metabolic flux studies, particularly those employing stable isotope tracing, are powerful tools for elucidating the dynamic pathways involved in N1,N12-Diacetylspermine production and polyamine metabolism biorxiv.orgnih.govfrontiersin.orgnih.govresearchgate.netsemanticscholar.org. These techniques allow researchers to track the flow of labeled atoms through metabolic networks, providing insights into the rates of synthesis, interconversion, and degradation of metabolites.

In the context of N1,N12-Diacetylspermine, isotope tracing experiments have been used to confirm its precursors and understand the metabolic pathways contributing to its elevated levels in certain conditions, such as cancer biorxiv.orgnih.govfrontiersin.orgnih.gov. For example, studies using patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC) have utilized stable isotope-labeled substrates to investigate diacetylspermine production biorxiv.orgnih.gov. Incubation of ex vivo tissue slices with 13C-glucose showed significantly elevated incorporation of the 13C-label into acetylated spermine metabolites, with the greatest increase observed for diacetylspermine biorxiv.orgnih.gov. This suggests that glucose can contribute to the carbon backbone of acetylated spermine metabolites biorxiv.orgnih.gov.

Further, 15N-methionine enrichment of spermidine and spermine has verified increased polyamine flux, and elevated tracer levels were also evident in acetylated metabolites, supporting the hypothesis that increased acetylation helps maintain polyamine levels under tight control, leading to elevated diacetylspermine biorxiv.orgnih.gov. Similarly, studies have shown that spermine is a direct medium precursor for N1,N12-Diacetylspermine, with over 95% labeling observed when labeled spermine substrates were used frontiersin.orgnih.gov.

These studies demonstrate that increased diacetylspermine tumor production can be a result of increased metabolic flux through the urea (B33335) cycle and polyamine pathways, often driven by increased expression and activity of enzymes like SAT1, ODC1, and AMD1 biorxiv.orgnih.gov. Stable isotope tracing, often coupled with high-resolution mass spectrometry (HRAMS) or UHPLC-QqQ-MS, provides the sensitivity and detail necessary to identify substrate-product relationships and quantify metabolic changes, offering valuable insights into the dynamic regulation of N1,N12-Diacetylspermine researchgate.netsemanticscholar.org.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| N1,N12-Diacetylspermine | 160032 |

| Spermine | 1103 |

| Spermidine | 1102 |

| Putrescine | 1045 |

| Ornithine | 6262 |

| Acetyl-CoA | 188 |

| S-adenosylmethionine (SAM) | 3475 |

| Decarboxylated S-adenosylmethionine (dcAdoMet) | 160030 |

| N1-acetylspermine | 122180 |

| N1-acetylspermidine | 122179 |

| 3-aminopropanal | 11130 |

| Hydrogen peroxide (H2O2) | 784 |

| 3-acetylaminopropanal | 134958 |

| Arginine | 227 |

| Methionine | 6137 |

| Glucose | 5793 |

| Urea | 1172 |

Enzyme Names and Corresponding Gene/Protein Names

| Enzyme Name | Gene/Protein Name |

| Spermidine/Spermine N1-Acetyltransferase | SAT1 / SSAT |

| Spermine Oxidase | SMOX |

| Ornithine Decarboxylase | ODC1 |

| Adenosylmethionine Decarboxylase | AMD1 / AdoMetDC |

| Polyamine Oxidase | PAOX / APAO |

| Spermidine Synthase | SRM / SPDSY |

| Spermine Synthase | SMS / SPMSY |

Cellular and Molecular Mechanisms of N1,n12 Diacetylspermine Action

Interactions with Intracellular Macromolecules

Polyamines are polycationic molecules known to interact with negatively charged macromolecules within the cell, thereby influencing their structure and function. nih.gov

Polyamines, including spermine (B22157) and spermidine (B129725), are known to play roles in maintaining nucleic acid and chromatin structure. nih.govpsu.edu They can directly bind to nucleic acids, affecting DNA conformation and aggregation. nih.govnih.gov This general interaction for polyamines suggests that DiAcSpm may also play a role in the regulation of genes related to cancer by engaging with DNA and RNA. nih.gov

N1,N12-diacetylspermine serves as a substrate for polyamine oxidase (PAOX), an enzyme involved in polyamine catabolism. caymanchem.combiomol.com This interaction is a direct modulation of protein function, where DiAcSpm is recognized and processed by an enzyme. In porcine renal cell lines (LLC-PK1), it was observed that while transport systems for free polyamines like spermine and spermidine exist, there appears to be an absence of specific transport systems that recognize N1,N12-diacetylspermine on the apical membranes of these cells. nih.gov

Regulation of Gene Expression and Transcriptional Processes

Emerging evidence indicates that N1,N12-diacetylspermine can regulate specific gene expression through both transcriptional and post-transcriptional mechanisms. scienceopen.com It has been shown to influence the expression of key molecules involved in cell cycle control and proliferation.

MicroRNAs (miRNAs) are small, non-coding RNAs that regulate gene expression post-transcriptionally. nih.gov Studies in colorectal cancer (CRC) cell lines have demonstrated that treatment with DiAcSpm leads to a significant downregulation of miR-559. nih.govnih.gov RNA sequencing identified miR-559 as one of the top downregulated miRNAs following DiAcSpm exposure in SW480 cells. nih.gov This effect was confirmed by RT-qPCR in both SW480 and Caco-2 cell lines. nih.gov MiR-559 is considered a tumor-suppressive miRNA in several cancers, and its downregulation by DiAcSpm is a key part of the molecule's pro-proliferative mechanism. nih.gov

Cell cycle progression is tightly regulated by proteins called cyclins. Research has shown that DiAcSpm treatment in CRC cell lines (SW480 and Caco-2) leads to an upregulation of Cyclin D1 and Cyclin E proteins. nih.govscienceopen.com This increase in cyclin levels corresponds with an observed increase in the S phase population of the cell cycle, suggesting that DiAcSpm promotes the transition from the G1 to the S phase, thereby facilitating cell cycle progression and proliferation. nih.govscienceopen.com

Modulation of Cellular Signaling Pathways

The functional outcomes of DiAcSpm's influence on gene expression are mediated through specific cellular signaling pathways. A primary example is the miR-559/cystathionine (B15957) β-synthase (CBS) axis in colorectal cancer.

RNA sequencing revealed that in addition to downregulating miR-559, DiAcSpm upregulates the mRNA and protein expression of CBS. nih.gov Further investigations, including luciferase reporter assays, confirmed that CBS is a direct target of miR-559. nih.gov By downregulating the tumor-suppressive miR-559, DiAcSpm effectively removes a brake on CBS expression, leading to increased CBS levels. nih.govnih.gov

The functional importance of this pathway was demonstrated when the growth-promoting effects of DiAcSpm were significantly diminished in CRC cells treated with CBS siRNA. nih.gov Specifically, the knockdown of CBS abolished the upregulation of Cyclin D1 and Cyclin E that is normally induced by DiAcSpm. nih.gov This indicates that the pro-proliferative effects of DiAcSpm are, at least in part, mediated through its regulation of the miR-559/CBS signaling axis. nih.govnih.gov

Data Tables

Table 1: Effect of N1,N12-Diacetylspermine on Gene and Protein Expression in Colorectal Cancer Cells

| Molecule | Type | Effect of DiAcSpm Treatment | Cellular Process |

| miR-559 | microRNA | Downregulation | Gene Regulation, Tumor Suppression |

| Cystathionine β-synthase (CBS) | Protein | Upregulation | Metabolism, Proliferation |

| Cyclin D1 | Protein | Upregulation | Cell Cycle Progression (G1/S Transition) |

| Cyclin E | Protein | Upregulation | Cell Cycle Progression (G1/S Transition) |

Role in Cell Cycle Progression

The progression of a cell through its life cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Research has demonstrated that N1,N12-diacetylspermine plays a direct role in promoting the advancement of the cell cycle. In studies involving colorectal cancer (CRC) cell lines, such as SW480 and Caco-2, treatment with N1,N12-diacetylspermine was found to accelerate cell cycle progression. nih.gov

Flow cytometry analysis revealed that exposure to N1,N12-diacetylspermine leads to a notable increase in the proportion of cells in the S phase (the DNA synthesis phase) with a corresponding decrease in the G1 phase population. nih.gov This shift indicates that the compound facilitates the transition from the G1 to the S phase, a critical checkpoint in cell cycle commitment. Further molecular investigation revealed that this progression is accompanied by the upregulation of key cell cycle regulatory proteins, specifically cyclin D1 and cyclin E. nih.gov These cyclins are crucial for driving the cell through the G1/S transition, and their increased expression provides a mechanistic basis for the observed effects of N1,N12-diacetylspermine on the cell cycle.

Table 1: Effect of N1,N12-Diacetylspermine on Cell Cycle Progression in Colorectal Cancer Cells

| Cell Line | Treatment | Change in G1 Phase Population | Change in S Phase Population | Upregulated Proteins |

|---|---|---|---|---|

| SW480 | N1,N12-Diacetylspermine | Decrease | Increase | Cyclin D1, Cyclin E |

| Caco-2 | N1,N12-Diacetylspermine | Decrease | Increase | Cyclin D1, Cyclin E |

Involvement in the miR-559/Cystathionine β-Synthase (CBS) Axis

Recent studies have elucidated a specific molecular pathway through which N1,N12-diacetylspermine promotes cancer cell proliferation: the miR-559/Cystathionine β-Synthase (CBS) axis. nih.gov This axis involves a microRNA, miR-559, and its target enzyme, CBS. In colorectal cancer, N1,N12-diacetylspermine has been shown to downregulate the expression of miR-559. nih.gov

Subsequent experiments, including luciferase reporter assays and western blotting, have confirmed that cystathionine β-synthase is a direct target of miR-559. nih.gov By downregulating miR-559, N1,N12-diacetylspermine effectively removes a brake on CBS expression, leading to increased levels of the enzyme. Functionally, miR-559 acts as a tumor suppressor by inhibiting CRC proliferation, whereas CBS promotes it. nih.gov The growth-promoting effects of N1,N12-diacetylspermine were found to be significantly diminished when CBS was knocked down using siRNA, confirming that the proliferative action of N1,N12-diacetylspermine is, at least in part, mediated through the miR-559/CBS axis. nih.gov

Interplay with the Mammalian Target of Rapamycin (B549165) (mTOR) Pathway

The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism. While the broader family of polyamines is known to interact with the mTOR signaling pathway, direct evidence specifically detailing the interplay between N1,N12-diacetylspermine and mTOR is still emerging. mdpi.comresearchgate.netbohrium.com However, studies on related polyamine analogs provide insights into potential mechanisms. For instance, the spermine analog N1, N11-diethylnorspermine (DENSPM) has been shown to downregulate the levels of mTOR and other key proteins in its signaling cascade, such as Akt and p70(S6K), thereby inhibiting mTOR-mediated protein synthesis in glioblastoma cells. nih.gov

Given that polyamine metabolism is intricately linked with cellular growth signals, it is plausible that N1,N12-diacetylspermine could also influence mTOR activity. Polyamines are understood to promote cell growth in part through their interaction with the mTOR pathway, and conversely, inhibition of the mTOR pathway can lead to a decrease in intracellular polyamine content. mdpi.combohrium.com This suggests a reciprocal relationship where N1,N12-diacetylspermine, as a key polyamine metabolite, may contribute to the activation or sustenance of mTOR signaling to support the high metabolic and proliferative demands of cancer cells. Further research is needed to delineate the precise molecular interactions between N1,N12-diacetylspermine and the components of the mTOR pathway.

Effects on ATP Production and Cellular Bioenergetics

Rapidly proliferating cancer cells have a high demand for energy, which is met through alterations in their metabolic pathways. N1,N12-diacetylspermine has been shown to directly impact cellular bioenergetics by boosting the production of adenosine triphosphate (ATP), the primary energy currency of the cell. nih.gov In studies on colorectal cancer cell lines, treatment with N1,N12-diacetylspermine led to a significant increase in intracellular ATP levels. nih.govscienceopen.com

This enhancement of energy production is a key component of how N1,N12-diacetylspermine supports the malignant phenotype. nih.gov By increasing the available energy supply, this polyamine metabolite facilitates the energy-intensive processes of cell cycle progression and proliferation. nih.govscienceopen.com The upregulation of ATP production is also consistent with the observed pro-proliferative effects mediated by the miR-559/CBS axis, as CBS itself has been shown to increase ATP production in CRC cells. nih.gov This suggests that N1,N12-diacetylspermine orchestrates a coordinated increase in both proliferative signaling and the metabolic capacity required to sustain it.

Table 2: Impact of N1,N12-Diacetylspermine on Cellular Bioenergetics

| Cell Line | Treatment | Outcome |

|---|---|---|

| SW480 | N1,N12-Diacetylspermine | Increased ATP Production |

| Caco-2 | N1,N12-Diacetylspermine | Increased ATP Production |

Cellular Proliferation and Apoptosis Modulation

The net growth of a tumor is determined by the balance between cell proliferation and cell death, primarily through apoptosis. N1,N12-diacetylspermine has a clear role in promoting cellular proliferation. nih.gov This has been demonstrated in colorectal cancer cell lines where treatment with N1,N12-diacetylspermine at specific concentrations significantly increases the growth rate. nih.gov The pro-proliferative effect is a consistent finding and aligns with the general understanding that elevated polyamine levels are essential for cell growth and development. nih.govbiorxiv.org

Regarding apoptosis, the role of N1,N12-diacetylspermine is understood within the broader context of polyamine function. Generally, increased levels of polyamines are associated with a decrease in apoptosis, while their depletion is linked to an increase in programmed cell death. nih.gov Although direct studies focusing solely on N1,N12-diacetylspermine's anti-apoptotic mechanisms are limited, its function as a pro-proliferative polyamine suggests it contributes to cell survival by tilting the balance away from apoptosis. By promoting cell cycle progression and enhancing cellular bioenergetics, N1,N12-diacetylspermine helps create an environment conducive to sustained proliferation and resistance to apoptotic signals, a critical aspect of cancer progression.

N1,n12 Diacetylspermine in Disease Pathophysiology Research

N1,N12-Diacetylspermine in Neoplastic Diseases

N1,N12-diacetylspermine (DiAcSpm), a polyamine metabolite, has garnered significant attention in oncological research for its potential role in the pathophysiology of various cancers. Altered polyamine metabolism is a characteristic feature of neoplastic cells, and DiAcSpm, in particular, has been identified as a promising biomarker for several malignancies. This section will delve into the research findings concerning the involvement of N1,N12-diacetylspermine in the pathogenesis and progression of a range of neoplastic diseases.

Colorectal Cancer Pathogenesis and Progression

Elevated levels of N1,N12-diacetylspermine are a notable finding in colorectal cancer (CRC) research. nii.ac.jpnih.gov Studies have demonstrated that DiAcSpm expression is significantly increased in CRC tissues compared to normal colon tissues. nii.ac.jpnih.gov This upregulation of DiAcSpm has been correlated with the clinical stage of the disease and the Ki67 proliferation index, suggesting a role in tumor growth and advancement. nii.ac.jpnih.gov

From a mechanistic standpoint, research has indicated that DiAcSpm promotes the proliferation of CRC cells. nii.ac.jpnih.gov It is believed to exert its effects by influencing cell cycle progression. nii.ac.jpnih.gov Specifically, DiAcSpm treatment in CRC cell lines has been shown to increase the levels of cyclin D1 and cyclin E, key regulators of the cell cycle. nii.ac.jpnih.gov Furthermore, DiAcSpm appears to play a role in the energy metabolism of cancer cells by upregulating ATP production. nii.ac.jpnih.gov One of the proposed molecular pathways involves the downregulation of miR-559, which in turn targets and regulates cystathionine (B15957) β-synthase (CBS), an enzyme implicated in CRC proliferation. nii.ac.jpnih.gov

The utility of urinary DiAcSpm as a non-invasive biomarker for CRC has also been a significant area of investigation. nii.ac.jpnih.gov Studies have consistently shown that urinary concentrations of DiAcSpm are higher in CRC patients, even in the early stages of the disease, as compared to healthy individuals. nii.ac.jpnih.gov This has led to the exploration of DiAcSpm as a potential tool for CRC screening and diagnosis.

Table 1: Research Findings on N1,N12-Diacetylspermine in Colorectal Cancer

| Research Finding | Implication in Pathophysiology | Reference |

| Elevated DiAcSpm in CRC tissues | Potential role in tumorigenesis and disease progression. | nii.ac.jpnih.gov |

| Correlation with clinical stage and Ki67 index | Association with tumor aggressiveness and proliferation. | nii.ac.jpnih.gov |

| Promotion of CRC cell proliferation | Direct involvement in cancer cell growth. | nii.ac.jpnih.gov |

| Upregulation of cyclin D1 and cyclin E | Mechanism for cell cycle dysregulation. | nii.ac.jpnih.gov |

| Increased ATP production | Role in supporting the high energy demands of cancer cells. | nii.ac.jpnih.gov |

| Regulation of the miR-559/CBS axis | A specific molecular pathway influenced by DiAcSpm. | nii.ac.jpnih.gov |

| Elevated urinary DiAcSpm in patients | Potential as a non-invasive biomarker for detection. | nii.ac.jpnih.gov |

Breast Cancer Etiology and Disease Course (including Triple-Negative Breast Cancer)

In the context of breast cancer, N1,N12-diacetylspermine has also emerged as a molecule of interest. mdpi.comresearchgate.net Research has indicated that urinary levels of DiAcSpm are often elevated in patients with breast cancer. nii.ac.jpresearchgate.net This finding holds true for both early and late stages of the disease, highlighting its potential as a broad-spectrum biomarker. nih.gov

The potential of urinary DiAcSpm as a biomarker for breast cancer has been investigated in patient-derived xenograft models. aacrjournals.org These studies have shown a correlation between urinary DiAcSpm levels and tumor growth, further supporting its utility in monitoring disease progression. aacrjournals.org

Table 2: Research Findings on N1,N12-Diacetylspermine in Breast Cancer

| Research Finding | Implication in Pathophysiology | Reference |

| Elevated urinary DiAcSpm in patients | Potential as a biomarker for both early and late-stage breast cancer. | nii.ac.jpresearchgate.netnih.gov |

| Association of plasma DiAcSpm with metastasis in TNBC | Implication in the progression and spread of an aggressive breast cancer subtype. | nih.gov |

| Correlation of spermine (B22157) synthase expression with poor survival in TNBC | A potential enzymatic link to DiAcSpm's role in TNBC. | nih.gov |

| Correlation of urinary DiAcSpm with tumor growth in PDX models | Supporting evidence for DiAcSpm as a marker of disease activity. | aacrjournals.org |

Lung Cancer Development (including Non-Small-Cell Lung Cancer)

The involvement of N1,N12-diacetylspermine has been extensively studied in lung cancer, particularly in non-small-cell lung cancer (NSCLC). mdpi.comnih.gov Research has consistently demonstrated that both urinary and serum levels of DiAcSpm are significantly higher in NSCLC patients compared to healthy individuals. mdpi.comnih.gov This elevation is particularly pronounced in the squamous cell carcinoma subtype of NSCLC. mdpi.com

Increased urinary DiAcSpm has been identified as an independent poor prognostic indicator in patients with completely resected NSCLC. mdpi.com This suggests that higher levels of this metabolite are associated with a more aggressive disease course and unfavorable outcomes. mdpi.com The diagnostic potential of DiAcSpm has also been highlighted, with studies showing its ability to distinguish between NSCLC patients and healthy controls. mdpi.comnih.gov

Furthermore, pre-diagnostic studies have revealed that serum levels of DiAcSpm are elevated in individuals even before a clinical diagnosis of NSCLC is made. nih.gov This finding underscores the potential of DiAcSpm as an early detection biomarker for lung cancer. nih.gov

Table 3: Research Findings on N1,N12-Diacetylspermine in Lung Cancer

| Research Finding | Implication in Pathophysiology | Reference |

| Elevated urinary and serum DiAcSpm in NSCLC | Association with the presence of lung cancer. | mdpi.comnih.gov |

| Higher levels in squamous cell carcinoma | Potential subtype-specific role or biomarker utility. | mdpi.com |

| Independent poor prognostic indicator in resected NSCLC | Correlation with aggressive disease and worse outcomes. | mdpi.com |

| Elevated serum DiAcSpm in pre-diagnostic samples | Potential as an early detection biomarker. | nih.gov |

Urogenital Malignancies (Prostate Cancer, Ovarian Cancer)

In the realm of urogenital malignancies, N1,N12-diacetylspermine has been investigated primarily in prostate and ovarian cancers. mdpi.com Studies have reported elevated urinary levels of DiAcSpm in patients with prostate cancer, suggesting its potential as a non-invasive biomarker for this disease. mdpi.com

With regard to ovarian cancer, research has shown that urinary DiAcSpm can be a valuable tool in distinguishing between benign and malignant ovarian tumors. nih.govtuni.fi Levels of this metabolite are significantly elevated in malignant tumors compared to benign ones. nih.govtuni.fi Furthermore, urinary DiAcSpm concentrations have been found to correlate with the grade and stage of ovarian cancer, with higher levels observed in high-grade and advanced-stage tumors. nih.govtuni.fi This indicates a potential role for DiAcSpm in the progression of ovarian cancer and its utility in assessing disease severity. nih.govtuni.fi The sensitivity of urinary DiAcSpm for detecting ovarian carcinoma has been reported to be high. nih.gov

Table 4: Research Findings on N1,N12-Diacetylspermine in Urogenital Malignancies

| Research Finding | Implication in Pathophysiology | Reference |

| Elevated urinary DiAcSpm in prostate cancer | Potential as a non-invasive biomarker. | mdpi.com |

| Ability to distinguish between benign and malignant ovarian tumors | Diagnostic utility in ovarian cancer. | nih.govtuni.fi |

| Correlation with ovarian cancer grade and stage | Association with disease aggressiveness and progression. | nih.govtuni.fi |

| High sensitivity for ovarian carcinoma | Promising as a detection marker. | nih.gov |

Hepatocellular Carcinoma Involvement

The clinical significance of N1,N12-diacetylspermine has also been evaluated in hepatocellular carcinoma (HCC). mdpi.com Research indicates that urinary levels of DiAcSpm can reflect the severity and activity of HCC. mdpi.com This suggests that as the disease progresses or becomes more active, the levels of this polyamine metabolite in the urine tend to increase. mdpi.com

Studies have shown that urinary DiAcSpm can be a useful index for patients with HCC, providing information about the status of their disease. mdpi.com The sensitivity of urinary DiAcSpm for detecting HCC has been found to be comparable to other established tumor markers for this cancer. mdpi.com

Table 5: Research Findings on N1,N12-Diacetylspermine in Hepatocellular Carcinoma

| Research Finding | Implication in Pathophysiology | Reference |

| Urinary DiAcSpm levels reflect HCC severity and activity | Correlation with the extent and aggressiveness of the disease. | mdpi.com |

| Useful index for patients with HCC | Provides information on the status of the cancer. | mdpi.com |

| Comparable sensitivity to other HCC tumor markers | Potential as a valuable biomarker for HCC. | mdpi.com |

Pancreatobiliary Cancer and Precursor Lesions

In the context of pancreatobiliary cancers, which include pancreatic and biliary tract carcinomas, urinary N1,N12-diacetylspermine has been identified as a promising tumor marker. nih.govnih.gov Studies have demonstrated that the sensitivity and specificity of urinary DiAcSpm for detecting these malignancies are comparable to the established serum marker CA19-9. nih.govnih.gov

Research has shown that urinary DiAcSpm is a highly sensitive and specific marker for pancreatobiliary carcinoma. nih.govnih.gov This suggests its potential utility in the diagnosis of these often aggressive and difficult-to-detect cancers. nih.govnih.gov In a study involving patients with various solid tumors, the positive rate of urinary DiAcSpm in biliary and pancreatic cancers was notable, and in some cases, it was the only elevated marker when conventional markers were negative. nii.ac.jp

Table 6: Research Findings on N1,N12-Diacetylspermine in Pancreatobiliary Cancer

| Research Finding | Implication in Pathophysiology | Reference |

| Comparable sensitivity and specificity to CA19-9 | Potential as a reliable biomarker for pancreatobiliary cancers. | nih.govnih.gov |

| Highly sensitive and specific marker for pancreatobiliary carcinoma | Utility in the diagnosis of these malignancies. | nih.govnih.gov |

| Positive in some cases where other markers are negative | Potential to improve diagnostic accuracy. | nii.ac.jp |

N1,N12-Diacetylspermine in Non-Neoplastic Diseases

The role of N1,N12-diacetylspermine extends beyond cancer into conditions involving significant inflammatory and immune responses. nih.gov Polyamines, including spermine and spermidine (B129725), are known to regulate inflammatory processes. nih.gov The enzymes involved in their metabolism, particularly the catabolic enzymes SSAT and spermine oxidase (SMOX), are frequently upregulated in response to inflammation and infection. nih.gov This upregulation can lead to an increase in acetylated polyamine derivatives. In the context of infectious diseases like tuberculosis, several identified urinary biomarkers, including diacetylspermine, are known inflammatory intermediates, suggesting they may reflect a specific immune response to the pathogen. nih.gov

Polyamine metabolism is also linked to the aging process. Studies have shown that levels of polyamines like spermidine and spermine tend to decrease with age in both blood and the brain. nih.gov This decline is considered a hallmark of aging. While direct research on N1,N12-diacetylspermine and normal aging is less extensive, studies on age-related neurodegenerative diseases like Parkinson's provide some insight. In healthy control subjects, the ratio of spermine to spermidine declines with age, but this ratio is consistently suppressed in Parkinson's disease patients regardless of age. nih.govnih.gov This indicates a dysregulation of polyamine metabolism that is distinct from the normal aging process.

Altered polyamine metabolism is a significant feature of Parkinson's disease (PD). annualreviews.org In contrast to the general decline of polyamines with age, PD is characterized by a hyperacetylation of these compounds. nih.gov Serum analysis of PD patients has shown that most acetylated forms of polyamines are significantly elevated. nih.gov

Specifically, levels of N1,N12-diacetylspermine (DiAcSpm) have been found to positively correlate with the severity of Parkinson's disease, as assessed by the Hoehn and Yahr (H&Y) stages. nih.gov This suggests that as the disease progresses, the catabolism of spermine into its diacetylated form increases. This alteration in polyamine balance, particularly the shift towards acetylated derivatives, may serve as a metabolic marker for PD. neurores.org The accumulation of these metabolites is linked to the core pathogenic processes of the disease. nih.govnih.gov

Table 2: Correlation of Serum Acetylated Polyamines with Parkinson's Disease Severity

| Polyamine Metabolite | Correlation with Hoehn & Yahr (H&Y) Stage |

|---|---|

| N1,N12-diacetylspermine (DiAcSpm) | Positive |

| N1,N8-diacetylspermidine (DiAcSpd) | Positive |

| N8-acetylspermidine (N8-AcSpd) | Positive |

Elevated levels of these metabolites are associated with more advanced stages of Parkinson's Disease. nih.gov

N1,N12-diacetylspermine has emerged as a significant biomarker in the context of infectious diseases, notably tuberculosis (TB) and COVID-19.

In pulmonary tuberculosis, urinary N1,N12-diacetylspermine has been identified as a potential biomarker of active disease. nih.govnih.gov Research has shown that urinary concentrations of DiAcSpm positively correlate with the sputum mycobacterial load, meaning higher levels of the biomarker are associated with a greater burden of bacteria. nih.govjci.org Crucially, its levels can be used to monitor treatment efficacy. In patients receiving successful standard TB therapy, urinary DiAcSpm levels decrease significantly within the first two weeks of treatment. nih.govjci.org Conversely, in patients receiving an ineffective therapy, the levels remain unchanged. nih.govjci.org This makes urinary DiAcSpm a promising non-invasive biomarker for tracking treatment response early in the therapeutic course. nih.govjci.org

In the case of COVID-19, particularly in cancer patients, circulating levels of acetylated polyamines have been linked to disease severity. nih.gov A study found that levels of N1,N12-diacetylspermine, along with other acetylated polyamines, were elevated in cancer patients with severe COVID-19 that required hospitalization. nih.gov These levels were significantly higher compared to uninfected cancer patients or those with mild COVID-19 symptoms. nih.gov This suggests that the upregulation of polyamine acetylation is a general feature of moderate to severe COVID-19 infection, reflecting a heightened inflammatory or metabolic response to the virus. nih.gov

N1,n12 Diacetylspermine As a Clinical Biomarker

Diagnostic Efficacy of N1,N12-Diacetylspermine

The diagnostic potential of N1,N12-diacetylspermine lies in its ability to aid in the early detection of cancers and to differentiate between malignant and benign growths. Its performance as a biomarker is often evaluated based on its sensitivity and specificity across a range of cancer types.

Elevated levels of N1,N12-diacetylspermine have been identified in the early stages of several cancers, suggesting its potential as a valuable tool for early diagnosis. In a study on colorectal cancer, urinary DiAcSpm was found to be elevated in 60% of patients with stage 0 and I tumors. This was significantly higher than the detection rates of established markers like carcinoembryonic antigen (CEA) and carbohydrate antigen 19-9 (CA19-9), which were positive in only 10% and 5% of these early-stage cases, respectively. Similarly, for early-stage breast cancer (stages I and II), urinary DiAcSpm was elevated in 28% of patients, a notable increase compared to the 3% positivity for CEA and 0% for cancer antigen 15-3 (CA15-3).

In the context of non-small cell lung cancer (NSCLC), serum levels of DiAcSpm have been shown to be elevated in prediagnostic samples. One study reported that in sera collected 6 to 12 months before a formal diagnosis, DiAcSpm alone yielded an area under the curve (AUC) of 0.610, which improved to 0.710 for sera collected within 6 months of diagnosis, indicating its potential as a pre-diagnostic biomarker.

A crucial aspect of a cancer biomarker is its ability to distinguish between malignant tumors and benign conditions, thereby reducing unnecessary invasive procedures. Research has shown that urinary N1,N12-diacetylspermine levels are significantly higher in patients with malignant tumors compared to those with benign diseases. For instance, in patients with ovarian tumors, urinary DiAcSpm demonstrated the ability to differentiate between malignant and benign cases. In colorectal cancer, liquid chromatography-mass spectrometry analysis of urinary samples revealed that DiAcSpm had the highest AUC of 0.794 for distinguishing colorectal cancer from benign and healthy controls.

Studies on ovarian tumors have also indicated that urinary N,N-diacetylspermine was significantly elevated in malignant versus benign tumors. This suggests its utility in preoperative assessment to guide clinical decision-making.

The diagnostic accuracy of N1,N12-diacetylspermine, measured by its sensitivity and specificity, has been investigated across a variety of cancers, often showing superior performance compared to conventional biomarkers.

For colorectal cancer, the sensitivity of urinary DiAcSpm was reported to be 75.8%, which was markedly higher than that of serum CEA (39.5%) and CA19-9 (14.1%). In breast cancer, urinary DiAcSpm showed a sensitivity of 60.2%, surpassing that of both CEA (37.3%) and CA15-3 (37.3%).

For ovarian cancer, urinary N,N-diacetylspermine showed a better sensitivity (86.5%) but lower specificity (65.2%) for distinguishing between benign and malignant tumors when compared to CA125 (sensitivity 75.7%, specificity 69.6%). However, in pediatric cancers, the sensitivity of DiAcSpm varied significantly among different cancer types: 77.8% for malignant lymphoma, 40% for leukemia, and 30.8% for neuroblastoma. Conversely, a study on urinary bladder cancer did not find urinary DiAcSpm to be a useful marker for its detection.

| Cancer Type | N1,N12-Diacetylspermine Sensitivity (%) | Conventional Biomarker(s) | Conventional Biomarker Sensitivity (%) | Source |

|---|---|---|---|---|

| Colorectal Cancer | 75.8 | CEA / CA19-9 | 39.5 / 14.1 | iiarjournals.orgnii.ac.jp |

| Breast Cancer | 60.2 | CEA / CA15-3 | 37.3 / 37.3 | iiarjournals.orgnii.ac.jp |

| Ovarian Cancer | 86.5 | CA125 | 75.7 | nih.govnih.gov |

| Esophageal Cancer | 33 | CEA / SCC-Ag | 13 / 63 | researchgate.net |

| Gastric Cancer | 40 | CEA / CA19-9 | 10 / 10 | researchgate.net |

| Malignant Lymphoma (Pediatric) | 77.8 | N/A | N/A | researchgate.net |

Prognostic Value of N1,N12-Diacetylspermine

Beyond its diagnostic capabilities, N1,N12-diacetylspermine has demonstrated significant prognostic value, providing information about the likely course and outcome of the disease. Elevated levels of this biomarker have been linked to more advanced disease stages, higher tumor grades, and poorer patient survival.

Several studies have established a positive correlation between the levels of N1,N12-diacetylspermine and the stage of cancer. For instance, in colorectal cancer, high levels of DiAcSpm were significantly correlated with an advanced tumor-node-metastasis (TNM) state and positive nodal metastasis. scienceopen.com The proportion of patients with positive DiAcSpm levels increased with the progression of the cancer stage. aacrjournals.org

In non-small cell lung cancer (NSCLC), an increased urinary DiAcSpm value was significantly associated with the pathological stage and other histological invasive factors. nih.gov For ovarian tumors, urinary N,N-diacetylspermine was elevated in stage III to IV cancers compared to stage I to II cancers, and in high-grade versus low malignant potential tumors. nih.govnih.gov A study on various solid tumors also found that urinary DiAcSpm-positive rates were higher in advanced tumors compared to earlier-stage tumors. nii.ac.jp

| Cancer Type | Finding | Source |

|---|---|---|

| Colorectal Cancer | High levels correlated with advanced TNM stage and positive nodal metastasis. | scienceopen.com |

| Non-Small Cell Lung Cancer (NSCLC) | Increased urinary levels associated with pathological stage and histological invasiveness. | nih.govnih.gov |

| Ovarian Cancer | Elevated in stage III-IV vs. I-II and in high-grade vs. low malignant potential tumors. | nih.govnih.gov |

| Various Solid Tumors | Positive rates were higher in advanced-stage tumors. | nii.ac.jp |

In colorectal cancer, an increased urinary DiAcSpm value has been associated with unfavorable outcomes. nih.govscienceopen.com Studies have also indicated that in patients undergoing treatment, a decrease in urinary DiAcSpm levels often correlates with a good prognosis, while persistently high levels after treatment suggest a poor prognosis. nih.gov The recurrence of cancer is often accompanied by a renewed elevation of urinary diacetylpolyamines. nih.gov

Monitoring Therapeutic Response and Drug Effectiveness

The measurement of N1,N12-diacetylspermine (DiAcSpm) levels is emerging as a valuable tool for monitoring how well cancer patients are responding to treatment. By tracking the changes in DiAcSpm concentrations in biofluids like urine, it may be possible to assess the effectiveness of various therapies, including chemotherapy and treatments that specifically target the polyamine pathway.

Assessment of Chemotherapy Efficacy (e.g., Doxorubicin (B1662922) in TNBC)

Recent studies have highlighted the potential of urinary DiAcSpm as a biomarker for the effectiveness of doxorubicin, a common chemotherapy drug, particularly in aggressive forms of breast cancer like triple-negative breast cancer (TNBC). biorxiv.orgresearchgate.netnih.gov Research using animal models of TNBC has shown that effective doxorubicin treatment leads to a decrease in urinary DiAcSpm levels. biorxiv.orgnih.govresearchgate.net This suggests that monitoring urinary DiAcSpm could provide a non-invasive way to determine if the chemotherapy is successfully shrinking the tumor. biorxiv.org

Furthermore, studies have shown a correlation between urinary DiAcSpm levels and tumor volume in breast cancer patients, with higher levels found in patients with poorly differentiated tumors. biorxiv.orgresearchgate.net This connection between DiAcSpm and tumor characteristics further supports its potential as a biomarker for monitoring treatment response. biorxiv.org While some research did not find a significant difference in urinary DiAcSpm between breast cancer patients and healthy controls, the changes in these levels during treatment hold promise for personalized therapy. biorxiv.org

It's important to note that the relationship between doxorubicin and DiAcSpm can be complex. In some instances, doxorubicin treatment has been observed to increase urinary DiAcSpm levels in animal models, even as the tumor size decreases. nih.gov This highlights the need for further research to fully understand the dynamics of DiAcSpm as a biomarker for chemotherapy efficacy.

Clinical studies are needed to confirm the utility of urinary DiAcSpm in guiding treatment decisions for breast cancer and potentially other cancers treated with doxorubicin or similar chemotherapeutic agents. biorxiv.org

Response to Polyamine Pathway-Targeting Therapies

The polyamine pathway is a critical component of cell growth and proliferation, making it an attractive target for cancer therapies. nih.govfrontiersin.org Therapies that inhibit this pathway aim to deplete the polyamines necessary for cancer cell survival. frontiersin.org N1,N12-diacetylspermine, as a product of polyamine catabolism, can serve as a biomarker to monitor the effectiveness of these targeted therapies.

One strategy in polyamine pathway-targeting therapy involves the use of polyamine analogues. These compounds mimic natural polyamines and can lead to a reduction in intracellular polyamine levels by inhibiting their synthesis and promoting their breakdown. frontiersin.org This breakdown process is initiated by the enzyme spermidine (B129725)/spermine (B22157) N1-acetyltransferase (SSAT), which acetylates spermine and spermidine. nih.gov The resulting acetylated polyamines, including N1,N12-diacetylspermine, are then often expelled from the cell. nih.gov Therefore, an increase in DiAcSpm levels could indicate that the drug is successfully inducing polyamine catabolism.

Another approach involves the use of inhibitors of polyamine biosynthesis enzymes, such as ornithine decarboxylase (ODC). mdpi.com Drugs like difluoromethylornithine (DFMO) work by blocking this key enzyme. mdpi.com The effectiveness of such inhibitors could potentially be monitored by observing changes in the levels of polyamine metabolites, including DiAcSpm. For instance, a study on the non-steroidal anti-inflammatory drug indomethacin, which can induce SAT1 expression, showed a synergistic effect when combined with polyamine synthesis inhibitors like DFMO in lung cancer cell lines. frontiersin.org This suggests that monitoring the products of SAT1 activity, such as DiAcSpm, could be valuable in assessing the response to combination therapies that target the polyamine pathway.

Furthermore, the interaction between infectious agents, the polyamine pathway, and cancer development suggests another avenue where DiAcSpm could be a useful biomarker. For example, in colon cancer, the presence of bacterial biofilms has been associated with a significant increase in N1,N12-diacetylspermine in both cancerous and normal tissue. nih.gov Treatment with antibiotics to clear these biofilms resulted in a reduction of DiAcSpm to normal levels. nih.gov This indicates that DiAcSpm could be used to monitor the response to therapies aimed at disrupting the interplay between the microbiome and polyamine metabolism in cancer.

Biofluid Analysis for N1,N12-Diacetylspermine Biomarker Studies

The analysis of N1,N12-diacetylspermine (DiAcSpm) in various bodily fluids is a cornerstone of its investigation as a clinical biomarker. Urine, serum, and plasma are the primary biofluids studied, each offering unique advantages and insights into the role of this polyamine metabolite in cancer and other diseases.

Urinary N1,N12-Diacetylspermine Research

Urine is the most extensively studied biofluid for N1,N12-diacetylspermine analysis due to the ease and non-invasive nature of sample collection. researchgate.net Numerous studies have demonstrated that urinary DiAcSpm levels are often elevated in patients with various types of cancer, making it a promising tumor marker. researchgate.netnih.gov

Research has shown the potential of urinary DiAcSpm as a biomarker for a wide range of cancers, including:

Colorectal Cancer : Urinary DiAcSpm has been found to be a more sensitive marker for early-stage colorectal cancer compared to established markers like CEA. researchgate.netaacrjournals.orgnih.gov It has been reported to detect around 60% of early colorectal cancers. researchgate.net

Breast Cancer : Similar to colorectal cancer, urinary DiAcSpm has shown higher sensitivity than traditional markers for detecting breast cancer, particularly in its early stages. aacrjournals.orgnii.ac.jp

Lung Cancer : Studies have identified urinary DiAcSpm as a non-invasive diagnostic and prognostic marker for non-small-cell lung cancer (NSCLC). walshmedicalmedia.comnih.gov

Pediatric Cancers : The utility of urinary DiAcSpm as a biomarker has also been explored in childhood cancers, with notable sensitivity in malignant lymphoma. colab.ws

Other Cancers : Elevated urinary DiAcSpm has also been observed in patients with esophageal, gastric, biliary tract, and pancreatic cancers. nii.ac.jp

The concentration of urinary DiAcSpm can fluctuate with age, particularly in younger individuals, which is an important consideration in pediatric cancer studies. colab.ws To improve the accuracy and accessibility of urinary DiAcSpm detection, various analytical methods have been developed, ranging from high-performance liquid chromatography (HPLC) and gas chromatography to simpler and more rapid methods like ELISA and colorimetric assays. researchgate.netnih.gov These advancements aim to facilitate the use of urinary DiAcSpm as a routine screening and monitoring tool in clinical settings. researchgate.netnih.gov

Below is a table summarizing the findings from various studies on urinary N1,N12-diacetylspermine as a cancer biomarker.

| Cancer Type | Key Findings | Reported Sensitivity/Positive Rate | Comparison with Other Markers |

|---|---|---|---|

| Colorectal Cancer | Elevated levels in early and late stages. researchgate.netaacrjournals.org Higher sensitivity than CEA and CA19-9. aacrjournals.orgnih.gov | 60% in stage 0 and I. aacrjournals.org 69.0% overall positive rate in one study. nih.gov | More sensitive than CEA and CA19-9, especially in early stages. aacrjournals.orgnih.gov |

| Breast Cancer | Elevated in early and late stages. aacrjournals.org Higher sensitivity than CEA and CA15-3. aacrjournals.org | 28% in stage I + II. aacrjournals.org 20% overall positive rate in one study. nii.ac.jp | More sensitive than CEA and CA15-3 in early stages. aacrjournals.org |

| Non-Small Cell Lung Cancer (NSCLC) | Identified as a diagnostic and prognostic marker. walshmedicalmedia.comnih.gov | - | - |

| Malignant Lymphoma (Pediatric) | Useful for screening and follow-up. colab.ws | 77.8% sensitivity. colab.ws | - |

| Gastric Cancer | Positive in a subset of patients. nii.ac.jp | 40% positive rate. nii.ac.jp | - |

| Esophageal Cancer | Positive in a subset of patients. nii.ac.jp | 33% positive rate. nii.ac.jp | - |

Serum N1,N12-Diacetylspermine Investigations

Serum, the liquid component of blood after clotting, has also been a valuable biofluid for investigating N1,N12-diacetylspermine as a cancer biomarker. walshmedicalmedia.comnih.gov Research in this area has focused on identifying its potential for early cancer detection and diagnosis.

A significant finding in serum-based research is the identification of DiAcSpm as a pre-diagnostic biomarker for non-small cell lung cancer (NSCLC). walshmedicalmedia.comnih.gov One study found that serum levels of DiAcSpm were elevated in individuals months before they were clinically diagnosed with NSCLC. nih.gov The performance of DiAcSpm as a biomarker was found to be additive to that of pro-surfactant protein B (pro-SFTPB), another established lung cancer biomarker. nih.gov

The levels of serum DiAcSpm appear to correlate with the proximity to cancer diagnosis, with higher levels observed in samples collected closer to the time of diagnosis. nih.gov This suggests that rising serum DiAcSpm could be an indicator of developing cancer.

In the context of breast cancer, particularly triple-negative breast cancer (TNBC), serum DiAcSpm has also shown promise. One study reported significantly elevated serum levels of DiAcSpm in TNBC patients compared to healthy controls and individuals with other breast cancer subtypes. mdpi.com

The table below summarizes key findings from serum N1,N12-diacetylspermine research.

| Cancer Type | Key Findings | Performance Metrics (AUC) |

|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | Elevated levels in pre-diagnostic sera. nih.gov Additive performance with pro-SFTPB. nih.gov | 0.650 (overall). nih.gov 0.740 (0-6 months before diagnosis). nih.gov |

| Triple-Negative Breast Cancer (TNBC) | Significantly elevated levels compared to controls and other breast cancer subtypes. mdpi.com | - |

Plasma N1,N12-Diacetylspermine Studies

Plasma, the liquid component of unclotted blood, is another important biofluid for the analysis of N1,N12-diacetylspermine. mdpi.com Studies involving plasma have contributed to understanding the systemic changes in polyamine metabolism associated with cancer.

Research on colorectal cancer has shown that the plasma profile of polyamines, including acetylated derivatives like N1,N12-diacetylspermine (referred to as acetylspermine in some studies), can help distinguish cancer patients from healthy individuals. mdpi.com One study found that plasma levels of acetylspermine were increased in low-stage colorectal tumors, suggesting its potential as a biomarker for early disease. mdpi.com

In the context of breast cancer, particularly TNBC, plasma levels of DiAcSpm have been investigated in animal models. nih.gov While plasma levels were generally low in these models, they were found to correlate with tumor and urinary DiAcSpm levels. nih.govresearchgate.net This suggests that plasma DiAcSpm could reflect tumor-specific metabolic changes.

The table below provides a summary of findings from plasma N1,N12-diacetylspermine research.

| Cancer Type | Key Findings |

|---|---|

| Colorectal Cancer | Increased plasma acetylspermine in low-stage tumors. mdpi.com |

| Triple-Negative Breast Cancer (TNBC) (Animal Models) | Plasma levels correlated with tumor and urinary DiAcSpm levels. nih.govresearchgate.net |

Tissue-Based N1,N12-Diacetylspermine Quantification

The quantification of N1,N12-diacetylspermine in tissue samples has emerged as a significant area of research, particularly in oncology. Elevated concentrations of this polyamine have been identified directly within cancerous tissues, suggesting its potential as a tissue-based biomarker.

Initial investigations using mass spectrometry revealed increased levels of N1,N12-diacetylspermine in tissue extracts from colorectal cancer (CRC) and its liver metastases when compared to adjacent normal tissues. nih.govnih.gov However, the widespread diagnostic application of this finding was hampered by the absence of diagnostic-grade antibodies suitable for in situ detection methods like immunohistochemistry. nih.govscienceopen.com

Subsequent research focused on developing specific antibodies to detect N1,N12-diacetylspermine directly in paraffin-embedded tissue sections. nih.govnih.gov This led to the creation of polyclonal antibodies that demonstrated high sensitivity and specificity for N1,N12-diacetylspermine, with low cross-reactivity to related polyamines such as spermine and putrescine. nih.gov

Using these newly developed antibodies for immunohistochemical analysis, studies have confirmed that N1,N12-diacetylspermine expression is significantly upregulated in colorectal cancer tissues compared to normal colon tissues, where staining is often negative or weak. nih.govscienceopen.com In one study of 96 CRC cases, 67% of tumors showed high expression of N1,N12-diacetylspermine. nih.govscienceopen.com The staining is typically observed in the cytoplasm and nucleus of cancer cells. nih.govscienceopen.com

Crucially, the level of N1,N12-diacetylspermine in tumor tissues has been shown to correlate with key clinical and pathological features that indicate tumor aggressiveness. nih.gov Research has demonstrated a significant association between high N1,N12-diacetylspermine levels and advanced tumor-node-metastasis (TNM) stage, positive nodal metastasis, and a high Ki67 proliferation index. nih.gov This suggests that the accumulation of N1,N12-diacetylspermine within the tumor microenvironment is linked to increased cell proliferation and cancer progression. nih.gov

| Clinicopathological Feature | Number of Cases (n=96) | High N1,N12-Diacetylspermine Expression (%) | Low N1,N12-Diacetylspermine Expression (%) | P-value |

|---|---|---|---|---|

| TNM Stage | 0.0022 | |||

| Stage I-II | 49 | 57.1% | 42.9% | |

| Stage III-IV | 47 | 78.7% | 21.3% | |

| Nodal Metastasis | 0.038 | |||

| Negative | 51 | 58.8% | 41.2% | |

| Positive | 45 | 77.8% | 22.2% | |

| Ki67 Proliferation Index | 0.0041 | |||

| Low (<50%) | 36 | 52.8% | 47.2% | |

| High (≥50%) | 60 | 76.7% | 23.3% |

This table summarizes research findings on the correlation between N1,N12-diacetylspermine expression levels in colorectal cancer tissues and various clinicopathological features. Data is based on a study of 96 colorectal cancer specimens. nih.gov

Salivary N1,N12-Diacetylspermine Detection

Saliva has gained considerable attention as a non-invasive biofluid for the detection of biomarkers for both oral and systemic diseases. britishjournalglobalhealth.co.uk Its ease of collection makes it an ideal medium for screening and early diagnosis. google.com Research into the salivary metabolome has included the analysis of polyamines and their acetylated derivatives as potential cancer biomarkers. nih.govnih.gov

Targeted metabolomic studies have been conducted to quantify polyamine metabolites, including N1,N12-diacetylspermine, in the saliva of patients with certain cancers. nih.govescholarship.org In a study involving patients with head and neck cancer (HNC), quantitative analysis was performed on both saliva and urine samples. nih.govescholarship.org While the study found significantly elevated concentrations of N1-acetylspermine, N8-acetylspermidine, and N1,N12-diacetylspermine in the urine of HNC patients, only N1-acetylspermine was found at significantly higher levels in their saliva compared to healthy controls. escholarship.org N1,N12-diacetylspermine levels were not significantly different in the saliva of HNC patients in this particular study. escholarship.org

The utility of salivary N1,N12-diacetylspermine as a universal cancer biomarker is still under investigation, with findings varying by cancer type. For instance, in the context of pancreatic cancer, some research indicates that N1,N12-diacetylspermine was not detected in saliva using capillary electrophoresis-mass spectrometry. nih.gov Other studies suggest that different acetylated forms of polyamines may serve as more effective salivary biomarkers for pancreatic diseases. nih.govsemanticscholar.org This highlights the need for cancer-specific evaluation of salivary metabolites. semanticscholar.org

Despite these variable findings, the potential of a panel of salivary polyamines, which could include N1,N12-diacetylspermine, remains an area of active research for the non-invasive detection of various cancers, including breast and oral cancers. britishjournalglobalhealth.co.ukgoogle.com The development of highly sensitive analytical methods is crucial for accurately quantifying the typically low concentrations of these metabolites in saliva. nih.gov

| Cancer Type | Biofluid | Key Finding for N1,N12-Diacetylspermine | Reference |

|---|---|---|---|

| Head and Neck Cancer (HNC) | Saliva | Not significantly different in HNC patients compared to controls. | escholarship.org |

| Head and Neck Cancer (HNC) | Urine | Detected at significantly different concentrations in HNC patients. | escholarship.org |

| Pancreatic Cancer | Saliva | Not detected via capillary electrophoresis-mass spectrometry in one study. | nih.gov |

| General Cancer Screening | Saliva | Investigated as part of a panel of polyamine metabolites for potential use in detecting various cancers. | google.comnih.gov |

This table presents a summary of research findings regarding the detection and significance of N1,N12-diacetylspermine in saliva for different types of cancer.

Analytical Methodologies for N1,n12 Diacetylspermine Quantification

Chromatographic Techniques

Chromatography separates chemical mixtures into their individual components for analysis. For polyamines like N¹,N¹²-diacetylspermine, which can be present at low concentrations in complex biological fluids, chromatographic methods offer high resolution and specificity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of polyamines. The direct determination of these small, aliphatic molecules can be challenging, often necessitating a derivatization step to enhance their detection by common HPLC detectors, such as UV or fluorescence detectors.

Common derivatization strategies for polyamines include benzoylation and dansylation scirp.orgmdpi.com. In benzoylation, polyamines are reacted with benzoyl chloride, while dansylation uses dansyl chloride to attach a fluorescent tag scirp.orgmdpi.com. These modifications create derivatives that are more readily detectable. The separation is typically achieved on a reversed-phase C18 column researchgate.net.

While HPLC methods have been extensively developed for major polyamines like putrescine, spermidine (B129725), and spermine (B22157), its application is often used as a benchmark to validate other analytical methods, such as ELISA, for N¹,N¹²-diacetylspermine quantification nih.gov. The correlation coefficient between DiAcSpm concentrations in urine as measured by a developed ELISA and by HPLC analysis has been shown to be very high, confirming the accuracy of the immunoassay nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the quantification of N¹,N¹²-diacetylspermine due to its superior sensitivity, specificity, and high-throughput capabilities nih.gov. This technique often eliminates the need for the chemical derivatization required in traditional HPLC methods nih.gov.

Researchers have developed robust LC-MS/MS methods for the simultaneous analysis of multiple acetylated polyamines, including N¹,N¹²-diacetylspermine, in various biofluids such as plasma, urine, and saliva nih.gov. These methods demonstrate excellent performance characteristics across a wide range of concentrations. For instance, one method utilized a Waters ACQUITY UPLC system with a Sciex 6500+ QTRAP mass spectrometer, achieving separation on a pentafluorophenyl (PFP) UPLC column nih.gov. The robustness of such methods is validated by intra- and inter-day reproducibility, with precision and accuracy yielding less than 15% relative standard deviation and percent error in quantification nih.gov.

Table 1: Performance Characteristics of an LC-MS/MS Method for N¹,N¹²-Diacetylspermine Quantification| Parameter | Value | Reference |

|---|---|---|

| Linear Range | 0.0375–750 ng/mL | nih.gov |

| Linearity (R²) | ≥0.99 | nih.gov |

| Precision (RSD) | <15% | nih.gov |

| Accuracy (% Error) | <15% | nih.gov |

| Internal Standard | Stable isotope-labeled N¹,N¹²-diacetylspermine | nih.gov |

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds. However, polyamines, including N¹,N¹²-diacetylspermine, are not inherently volatile. Therefore, their analysis by GC-MS requires a derivatization step to increase their volatility and thermal stability researchgate.netnih.gov.

Common derivatization agents used for biogenic amines include acylating reagents like pentafluoropropionic anhydride (PFPA) mdpi.comnih.gov. The process involves a chemical reaction to convert the non-volatile analyte into a volatile derivative that can be readily analyzed by the GC-MS system researchgate.net. This approach has been successfully applied to the quantification of polyamines such as spermidine and putrescine mdpi.comnih.gov. While specific GC-MS methods detailed exclusively for N¹,N¹²-diacetylspermine are less prevalent in the literature compared to LC-MS/MS, the general principles of extraction, derivatization with reagents like PFPA, and subsequent analysis are applicable mdpi.comnih.gov.

Immunological Assay Development

Immunological assays utilize the specific binding between an antibody and its antigen to detect and quantify substances in biological samples. These methods, particularly ELISA, are well-suited for clinical laboratory settings due to their potential for high throughput, automation, and simplicity nih.govnii.ac.jp.

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) systems have been successfully developed for the sensitive and specific measurement of N¹,N¹²-diacetylspermine in human urine nih.gov. These are typically designed as competitive assays, where the DiAcSpm in the sample competes with a known amount of labeled DiAcSpm for binding to a limited number of specific antibody sites.

The development of these assays relies on the production of polyclonal antibodies raised against DiAcSpm nih.gov. The performance of these ELISA systems is characterized by low detection limits, high recovery rates, and good precision, as indicated by low coefficients of variation (CV) for both within-run and between-run measurements nih.gov. The simplicity and sensitivity of these ELISA systems make them a valuable tool for clinical research and diagnostics nih.gov.

Table 2: Performance Characteristics of a Competitive ELISA for Urinary N¹,N¹²-Diacetylspermine| Parameter | Value | Reference |

|---|---|---|

| Lower Limit of Detection | 4.53 nM/assay | nih.gov |

| Higher Limit of Detection | 145 nM/assay | nih.gov |

| Mean Recovery | 101% (range, 96.3-108%) | nih.gov |

| Within-Run CV | 4.87% (at 95.5 nM), 5.20% (at 32.4 nM) | nih.gov |

| Between-Run CV | 7.53% (at 101 nM), 9.46% (at 33.8 nM) | nih.gov |

Development of Diagnostic-Grade Antibodies

The foundation of a reliable immunoassay is a high-quality antibody with strong sensitivity and specificity for the target analyte. The diagnostic application of N¹,N¹²-diacetylspermine has been historically limited by the lack of such diagnostic-grade antibodies nih.gov.

To address this, researchers have developed polyclonal antibodies by immunizing animals, such as rabbits or mice, with a synthetic product of DiAcSpm or a conjugate molecule nih.govnih.gov. For example, one approach involved using N¹-acetylspermine coupled to a carrier protein like mercaptosuccinylated BSA to serve as the antigen for immunization nih.gov. The resulting crude sera can then be purified through affinity-based fractionation to enrich for highly DiAcSpm-specific antibodies nih.gov. These antibodies are then rigorously tested to ensure they can directly and sensitively detect N¹,N¹²-diacetylspermine, for example, in paraffin-embedded tissues for immunohistochemistry or in solution for ELISA-based platforms nih.gov.

Untargeted and Targeted Metabolomics Approaches

Metabolomics provides a powerful lens for the analysis of small molecules like N1,N12-diacetylspermine within a biological system. This can be broadly categorized into untargeted and targeted approaches, each with distinct advantages for quantification and discovery.

Untargeted Metabolomics aims to capture a comprehensive and global snapshot of all detectable metabolites in a sample, including those that are unknown. nih.govtecan.com This discovery-driven approach is unbiased and can systematically measure thousands of metabolites in a single analysis, making it ideal for generating new hypotheses and identifying novel biomarkers. nih.govnih.gov For polyamines, an untargeted approach could reveal previously uncharacterized derivatives or identify broader metabolic pathway dysregulations associated with altered N1,N12-diacetylspermine levels. Analytical platforms such as high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) are typically employed. creative-proteomics.com

Targeted Metabolomics , in contrast, is a hypothesis-driven approach focused on the precise and sensitive measurement of a predefined set of known and biochemically annotated metabolites. nih.gov This method offers higher sensitivity, selectivity, and quantitative accuracy compared to untargeted approaches, making it the gold standard for validating potential biomarkers identified in discovery phases. creative-proteomics.com For N1,N12-diacetylspermine, a targeted assay would be specifically designed to measure its concentration, often alongside other related polyamines like spermidine, spermine, and their acetylated forms. nih.gov This approach typically uses techniques like tandem mass spectrometry (MS/MS), which provides excellent specificity and allows for absolute quantification through the use of stable isotope-labeled internal standards. creative-proteomics.com

The choice between these methodologies depends on the research goal. Untargeted metabolomics serves the purpose of discovery and hypothesis generation, while targeted metabolomics is applied for the validation and absolute quantification of specific analytes like N1,N12-diacetylspermine. nih.gov

| Feature | Untargeted Metabolomics | Targeted Metabolomics |

|---|---|---|

| Primary Goal | Discovery, hypothesis generation, comprehensive profiling nih.govnih.gov | Validation, absolute quantification of specific compounds nih.govamericanlaboratory.com |

| Scope | Global, measures all detectable metabolites (known and unknown) nih.gov | Focused, measures a predefined list of metabolites nih.gov |

| Selectivity & Sensitivity | Lower | Higher creative-proteomics.com |

| Quantification | Relative or semi-quantitative | Absolute and highly accurate americanlaboratory.com |

| Hypothesis | Not required (unbiased) tecan.com | Required (hypothesis-driven) nih.gov |

| Application for Diacetylspermine | Identifying novel related metabolites and associated pathways | Accurate measurement of N1,N12-diacetylspermine for clinical validation |

High-Throughput Quantification Platforms

The need to analyze large numbers of samples in clinical studies and biomarker validation has driven the development of high-throughput quantification platforms. These systems are characterized by rapid analysis times, automation, and the capacity to process many samples simultaneously, often in 96-well or 384-well plate formats. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern high-throughput quantification for polyamines. nih.gov Methods have been developed that allow for the rapid separation and detection of N1,N12-diacetylspermine and other acetylated polyamines in under 10 minutes per sample. nih.govnih.gov One such high-throughput method allows a single researcher to prepare, analyze, and quantify N1,N12-diacetylspermine and two other related polyamines in 240 samples per day. nih.gov This is often achieved by using ultra-performance liquid chromatography (UPLC) systems coupled with MS/MS. nih.gov

Automation is a key component of these platforms. Robotic liquid handling systems can automate the entire sample preparation process, from reagent addition and extraction to sample transfer into the analytical instrument. tecan.comamericanlaboratory.com This not only increases throughput but also significantly improves reproducibility and reduces manual error. technologynetworks.comnih.gov Online solid-phase extraction (SPE) coupled directly to the LC-MS/MS system further enhances speed by minimizing sample pre-treatment to a single derivatization step. nih.gov